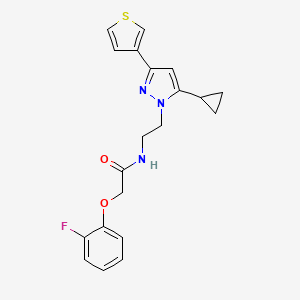

![molecular formula C19H18FNO4S B2988445 1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795189-88-6](/img/structure/B2988445.png)

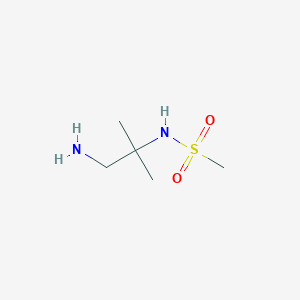

1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

カタログ番号 B2988445

CAS番号:

1795189-88-6

分子量: 375.41

InChIキー: BUJNOPITWWYJRV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a sulfonyl group attached to a fluorinated methylphenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the compound is likely to contribute to its stereochemistry due to the stereogenicity of carbons . The sulfonyl group and the fluorinated methylphenyl group may also influence the compound’s three-dimensional structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including the pyrrolidine ring, the sulfonyl group, and the fluorinated methylphenyl group .科学的研究の応用

Synthesis and Structural Diversity

- Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] : Research describes the enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, showcasing significant biological activities. The process involves a three-component 1,3-dipolar cycloaddition, highlighting a method for rapid synthesis with high enantiopurity and structural diversity, suggesting potential for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Functional Materials and Applications

- Sulfonated Block Copolymers for Fuel-Cell Applications : The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups and their potential in fuel-cell applications is explored. This research emphasizes the copolymers' superior proton conductivity and mechanical properties, making them promising materials for fuel-cell membranes (Bae et al., 2009).

Novel Design and Biomedical Applications

- Synthetic Bacteriochlorins with Spiro-piperidine Motifs : A novel molecular design for synthetic bacteriochlorins incorporating spiro-piperidine units is discussed, aiming to tailor the polarity of near-infrared absorbers. This design allows for nitrogen derivatization, potentially enabling diverse biomedical applications, such as in photodynamic therapy (Reddy et al., 2013).

Antimycobacterial Activity

- Antimycobacterial Spiro-piperidin-4-ones : The atom economic and stereoselective synthesis of spiro-piperidin-4-ones showing significant in vitro and in vivo activity against Mycobacterium tuberculosis is reported. This research suggests the potential of these compounds in developing new antimycobacterial agents, with specific compounds showing notably high potency (Kumar et al., 2008).

Molecular Characterization

- NMR, ESI Mass Spectral, and X-ray Structural Characterization : The characterization of three spiro[pyrrolidine-2,3'-oxindoles] is elaborated, providing insights into their molecular structure through NMR, mass spectral data, and X-ray crystallography. Such detailed characterization is crucial for understanding the properties and potential applications of these compounds (Laihia et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

1'-(4-fluoro-2-methylphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4S/c1-13-10-14(20)6-7-18(13)26(23,24)21-9-8-19(12-21)11-16(22)15-4-2-3-5-17(15)25-19/h2-7,10H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJNOPITWWYJRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

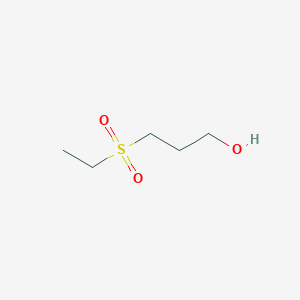

3-(Ethylsulphonyl)-1-propanol

288384-13-4

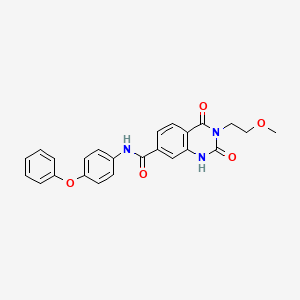

![2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2988366.png)

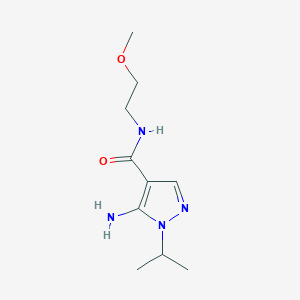

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2988368.png)

![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2988369.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2988374.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2988378.png)

![(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2988381.png)

![2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2988384.png)

![N-[[4-[4-(Oxolan-3-yloxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2988385.png)